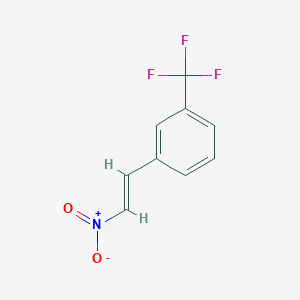

(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-[(E)-2-nitroethenyl]-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)8-3-1-2-7(6-8)4-5-13(14)15/h1-6H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKALPUCIXWJLV-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301230045 | |

| Record name | 1-[(1E)-2-Nitroethenyl]-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115665-96-8, 62248-94-6 | |

| Record name | 1-[(1E)-2-Nitroethenyl]-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115665-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(1E)-2-Nitroethenyl]-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-β-Nitro-3-(trifluoromethyl)styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the underlying chemical principles, a step-by-step experimental protocol, and critical insights into the reaction mechanism. The synthesis is primarily achieved through a base-catalyzed Henry (nitroaldol) condensation of 3-(trifluoromethyl)benzaldehyde with nitromethane, followed by dehydration to yield the target β-nitrostyrene. This guide emphasizes experimental causality, procedural integrity, and is supported by authoritative references to ensure scientific accuracy and reproducibility.

Introduction and Significance

This compound, also known as 3-Trifluoromethyl-β-nitrostyrene, belongs to the class of β-nitrostyrenes. These compounds are highly versatile synthetic intermediates due to the presence of two key functional groups: an electron-deficient carbon-carbon double bond and a nitro group.[1] The powerful electron-withdrawing nature of the nitro group makes the double bond highly susceptible to nucleophilic attack, particularly Michael additions, which is a cornerstone for constructing complex molecular architectures.[1] The resulting γ-nitro compounds can be readily transformed into a variety of other functional groups, making them precursors for amines, carbonyls, and other valuable moieties in the synthesis of biologically active compounds and pharmaceuticals.[2][3] The trifluoromethyl group on the benzene ring can significantly enhance the metabolic stability and lipophilicity of a molecule, properties that are highly desirable in drug design.

The synthesis of β-nitrostyrenes is a classic and important transformation in organic chemistry.[4] The most common and direct method involves the Henry reaction, or nitroaldol reaction, which is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone).[2][3][5] This reaction is followed by a dehydration step to furnish the nitroalkene.[3][6]

The Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound is a two-step process that is often performed in a single pot. The overall reaction is the condensation of 3-(trifluoromethyl)benzaldehyde with nitromethane.

Step 1: The Henry (Nitroaldol) Reaction

The Henry reaction begins with the deprotonation of nitromethane at the α-carbon by a base.[3] The α-protons of nitroalkanes are acidic (pKa ≈ 10 in water) due to the strong electron-withdrawing effect of the nitro group, which stabilizes the resulting carbanion, known as a nitronate.[6] This nitronate anion is a potent nucleophile.

The nucleophilic nitronate then attacks the electrophilic carbonyl carbon of 3-(trifluoromethyl)benzaldehyde.[5] This addition reaction forms a tetrahedral intermediate, a β-nitro alkoxide. Subsequent protonation of the alkoxide by the conjugate acid of the base or a proton source in the reaction mixture yields the β-nitro alcohol, 1-(3-(trifluoromethyl)phenyl)-2-nitroethanol.[3][5] All steps in the Henry reaction are reversible.[3]

Step 2: Dehydration to the Nitroalkene

The intermediate β-nitro alcohol can undergo dehydration to form the final product, this compound.[3][6] This elimination of a water molecule is often promoted by the reaction conditions, such as the presence of a base and/or heat.[5][7] The dehydration step is generally thermodynamically favorable as it leads to the formation of a conjugated system.[5] The reaction typically yields the more stable trans (E) isomer.

The overall synthetic pathway can be visualized as follows:

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of β-nitrostyrenes.[8][9]

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| 3-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.12 | 1.74 g | 10.0 | Starting Material |

| Nitromethane | CH₃NO₂ | 61.04 | 6.10 g (5.35 mL) | 100 | Reagent & Solvent |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 0.77 g | 10.0 | Catalyst |

| Acetic Acid | C₂H₄O₂ | 60.05 | 20 mL | - | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Extraction Solvent |

| Hexane | C₆H₁₄ | 86.18 | As needed | - | Eluent for Chromatography |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |

| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed | - | Washing Agent |

Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.74 g (10.0 mmol) of 3-(trifluoromethyl)benzaldehyde and 0.77 g (10.0 mmol) of ammonium acetate in 20 mL of glacial acetic acid.

-

Addition of Nitromethane: To the stirring solution, add 5.35 mL (100 mmol) of nitromethane. Nitromethane serves as both a reactant and a solvent in many similar preparations.[8]

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110 °C) using an oil bath.[9] Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mixture as the eluent.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A yellow precipitate of the crude product should form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[9]

-

Washing: Combine the organic layers and wash them sequentially with water (50 mL) and brine (50 mL). The brine wash helps to remove any remaining water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow solid or oil.[9]

-

Purification: The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield the pure this compound.[4] Alternatively, recrystallization from a suitable solvent like ethanol or isopropanol can be employed for purification.[8][10]

Safety Precautions

-

All procedures should be carried out in a well-ventilated fume hood.

-

3-(Trifluoromethyl)benzaldehyde is an irritant.

-

Nitromethane is flammable and toxic.

-

Acetic acid is corrosive.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Causality and Experimental Choices

-

Choice of Catalyst: Ammonium acetate is a common and effective catalyst for the Henry reaction.[8][9] It is a weak base that generates the nitronate anion without promoting significant side reactions. Other bases like primary amines or alkali hydroxides can also be used.[10]

-

Use of Acetic Acid as Solvent: Acetic acid can serve as a solvent and also helps to facilitate the dehydration of the intermediate nitro alcohol.

-

Excess Nitromethane: A large excess of nitromethane is often used to drive the equilibrium of the Henry reaction towards the product side.[8] In some protocols, it can also serve as the solvent, eliminating the need for another solvent.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for both the condensation and the subsequent dehydration step, leading to higher yields of the desired nitroalkene.[9]

-

Stereoselectivity: The dehydration step generally results in the formation of the thermodynamically more stable (E)-isomer as the major product.

Characterization of the Final Product

The identity and purity of the synthesized this compound (CAS No: 115665-96-8) can be confirmed using various spectroscopic techniques.[11][12][13]

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the vinyl protons with a large coupling constant (J ≈ 13-14 Hz), confirming the E-configuration. The aromatic protons will appear in the downfield region with splitting patterns consistent with a 1,3-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the nine carbon atoms in the molecule.

-

IR Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹), the C=C double bond (around 1640 cm⁻¹), and the C-F bonds of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (217.15 g/mol ).[11][13]

-

Melting Point: The purified solid product should have a sharp melting point.

Conclusion

The synthesis of this compound is a robust and well-established process based on the Henry condensation reaction. By carefully controlling the reaction conditions and employing standard purification techniques, this valuable synthetic intermediate can be obtained in good yield and high purity. The insights and detailed protocol provided in this guide are intended to facilitate the successful and safe synthesis of this compound for researchers in organic chemistry and drug discovery.

References

- Campanini, B., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(7), 979-982.

- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Royal Society of Chemistry.

- Henry Reaction. (2022). MDPI Encyclopedia.

- Worrall, D. E. (1929). Nitrostyrene. Organic Syntheses, 9, 66.

- Supporting Information for "A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect". pubs.acs.org.

- Henry reaction. Wikipedia.

- Nitroaldol condensation reaction of various aldehydes and different nitroalkanes. ResearchGate.

- Feng, X., et al. (2007). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry, 72(24), 9177-9183.

- This compound. American Elements.

- Csomor, E., et al. (2020). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 16, 298-306.

- Henry Reaction. Organic Chemistry Portal.

- A method of (E)-beta-nitrostyrene derivative is catalyzed and synthesized based on tetaraary porphyrin iron. Google Patents.

- Li, Y., et al. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry, 12.

- This compound, min 97%, 1 gram. Oakwood Chemical.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitroaldol Reaction | Encyclopedia MDPI [encyclopedia.pub]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. investigacion.unirioja.es [investigacion.unirioja.es]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Henry Reaction (Nitroaldol Reaction) | TCI EUROPE N.V. [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. books.rsc.org [books.rsc.org]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. americanelements.com [americanelements.com]

- 12. This compound | 115665-96-8 [sigmaaldrich.cn]

- 13. calpaclab.com [calpaclab.com]

Spectroscopic Characterization of 3-Trifluoromethyl-β-nitrostyrene: A Technical Guide

Introduction

3-Trifluoromethyl-β-nitrostyrene is a substituted aromatic nitroalkene of significant interest in synthetic organic chemistry and drug discovery. The presence of the electron-withdrawing trifluoromethyl and nitro groups on the conjugated styrenyl system imparts unique chemical reactivity, making it a valuable precursor for the synthesis of various pharmaceutical and agrochemical compounds.[1] Its derivatives have been explored for a range of biological activities.[2][3]

A comprehensive understanding of the spectroscopic properties of 3-trifluoromethyl-β-nitrostyrene is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and supported by data from structurally related analogs.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to understanding its spectroscopic characteristics.

Figure 1: Chemical structure of 3-Trifluoromethyl-β-nitrostyrene.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for the identification of functional groups within a molecule.[4][5] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Predicted IR Data for 3-Trifluoromethyl-β-nitrostyrene

The IR spectrum of 3-trifluoromethyl-β-nitrostyrene is expected to be dominated by signals from the nitro, alkene, aromatic, and trifluoromethyl groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1560 | Strong |

| Symmetric Stretch | 1340 - 1385 | Strong | |

| Alkene (C=C) | C=C Stretch | 1620 - 1650 | Medium |

| =C-H Bend | 960 - 990 | Strong | |

| Aromatic Ring | C=C Stretch | 1450 - 1600 (multiple bands) | Medium to Weak |

| C-H Stretch | 3000 - 3100 | Medium to Weak | |

| Trifluoromethyl (CF₃) | C-F Stretch | 1100 - 1250 (multiple bands) | Strong |

Interpretation and Causality

-

Nitro Group: The two strong absorption bands for the nitro group are due to the asymmetric and symmetric stretching of the N-O bonds. These are highly characteristic and provide clear evidence for the presence of this functional group.

-

Alkene Group: The C=C stretching vibration of the β-nitrostyrene system is expected in the specified range. A strong band around 960-990 cm⁻¹ would be indicative of the trans configuration of the vinylic protons, which is the more stable and commonly synthesized isomer.[1]

-

Aromatic Ring: The aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons are expected just above 3000 cm⁻¹.

-

Trifluoromethyl Group: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands in the 1100-1250 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small, solid sample of 3-trifluoromethyl-β-nitrostyrene directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample analysis and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic Hα | ~7.5 - 7.8 | Doublet | ~13-14 |

| Vinylic Hβ | ~8.0 - 8.3 | Doublet | ~13-14 |

| Aromatic Protons | ~7.6 - 8.0 | Multiplet |

-

Vinylic Protons: The two vinylic protons (Hα and Hβ) are expected to appear as doublets due to coupling to each other. The large coupling constant (~13-14 Hz) is characteristic of a trans relationship. Hβ, being closer to the electron-withdrawing nitro group, is expected to be deshielded and appear at a higher chemical shift (downfield) compared to Hα.

-

Aromatic Protons: The four protons on the aromatic ring will appear as a complex multiplet in the aromatic region of the spectrum. The electron-withdrawing trifluoromethyl group will deshield the adjacent protons, causing them to resonate at the lower end of the aromatic region. The specific splitting pattern will depend on the coupling between the aromatic protons.

¹³C NMR Spectroscopy

Carbon NMR provides information about the different carbon environments in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Vinylic Cα | ~130 - 135 |

| Vinylic Cβ | ~140 - 145 |

| Aromatic C-CF₃ | ~132 (quartet, J ≈ 30-35 Hz) |

| CF₃ | ~123 (quartet, J ≈ 270-280 Hz) |

| Other Aromatic Carbons | ~125 - 135 |

-

Vinylic Carbons: Similar to the protons, the vinylic carbons are in distinct chemical environments. Cβ, attached to the nitro group, will be significantly downfield compared to Cα.

-

Trifluoromethyl Group and Attached Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant. The aromatic carbon directly attached to the CF₃ group will also appear as a quartet, but with a smaller coupling constant.

Experimental Workflow: NMR Sample Preparation and Analysis

Sources

Physical and chemical properties of (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene

An In-depth Technical Guide to (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3-Trifluoromethyl-β-nitrostyrene, is a halogenated organic compound belonging to the class of β-nitrostyrenes.[1] These compounds are characterized by a nitro group attached to the β-carbon of a styrene core. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups significantly influences the electronic properties and reactivity of the molecule, making it a subject of interest in synthetic organic chemistry.

β-Nitrostyrenes are recognized as versatile building blocks in organic synthesis due to their susceptibility to a variety of chemical transformations.[2][3] They serve as potent Michael acceptors, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of molecular construction.[4] This reactivity profile makes this compound a valuable intermediate for the synthesis of a diverse range of more complex molecules, including potential pharmaceutical and agrochemical agents. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, offering a technical resource for professionals in the field.

Physicochemical and Computed Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 115665-96-8 | [1][5][6] |

| Molecular Formula | C₉H₆F₃NO₂ | [5][7] |

| Molecular Weight | 217.15 g/mol | [6] |

| Appearance | Light-yellow to yellow powder or crystals | |

| Melting Point | 73-75 °C | [6] |

| Purity | ≥97% | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [6] |

| Topological Polar Surface Area (TPSA) | 43.14 Ų | [7] |

| LogP (Octanol/Water Partition Coefficient) | 2.9528 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Rotatable Bonds | 2 | [7] |

Molecular Structure and Spectroscopic Data

The structure of this compound features a benzene ring substituted with a trifluoromethyl group at the meta position and an (E)-nitrovinyl group. The "(E)" designation indicates a trans configuration across the carbon-carbon double bond, where the nitro group and the benzene ring are on opposite sides. This stereochemistry is generally more stable than the corresponding (Z)-isomer.

The molecule's reactivity is dominated by the electron-deficient nature of the nitrovinyl moiety. Both the nitro group (-NO₂) and the trifluoromethyl group (-CF₃) are potent electron-withdrawing groups. This electronic pull is relayed through the conjugated system, rendering the β-carbon of the vinyl group highly electrophilic and susceptible to attack by nucleophiles.

Expected Spectroscopic Profile:

While specific spectra require experimental acquisition, the following characteristics can be predicted based on the molecular structure:

-

¹H NMR: The spectrum would show signals in the aromatic region (around 7.5-8.0 ppm) corresponding to the protons on the benzene ring. The vinyl protons would appear as doublets in the olefinic region (likely between 7.0 and 8.5 ppm), with a coupling constant characteristic of a trans relationship.

-

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the vinyl carbons, and the carbon of the trifluoromethyl group (which would appear as a quartet due to coupling with fluorine).

-

¹⁹F NMR: A single, strong signal would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.[8]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the nitro group (asymmetric and symmetric stretches, typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), the C=C double bond of the vinyl group (around 1640 cm⁻¹), and the C-F bonds of the trifluoromethyl group (in the 1100-1300 cm⁻¹ region).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (217.15). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Chemical Properties and Reactivity

The chemistry of this compound is primarily dictated by the reactivity of the nitroalkene functional group.

Michael Addition

The most prominent reaction of β-nitrostyrenes is the conjugate or Michael addition.[2] The strong electron-withdrawing capacity of the nitro group makes the β-carbon of the vinyl group highly electrophilic. This facilitates the addition of a wide range of nucleophiles, including amines, thiols, carbanions (e.g., from malonates), and organometallic reagents.[4][9] This reaction is a powerful tool for forming new C-C, C-N, C-S, and C-O bonds.

Caption: Generalized workflow for the Michael addition reaction.

Cycloaddition Reactions

The electron-deficient double bond of β-nitrostyrenes can participate as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions.[2][3] These reactions are crucial for the construction of complex cyclic and heterocyclic systems, which are common scaffolds in medicinal chemistry.

Reduction of the Nitro Group

The nitro group can be selectively reduced to various other functional groups, most commonly an amine. This transformation is highly valuable as it converts the initial Michael adducts into α-substituted β-arylethylamines, a privileged structural motif in many biologically active compounds.

Synthesis and Purification

This compound is typically synthesized via a Henry reaction (or nitroaldol condensation) followed by dehydration.

Caption: Synthetic workflow for this compound.

General Experimental Protocol for Synthesis:

-

Reaction Setup: To a solution of 3-(trifluoromethyl)benzaldehyde and nitromethane in a suitable solvent (e.g., methanol or ethanol), a basic catalyst (e.g., ammonium acetate or a primary amine) is added.

-

Condensation: The mixture is stirred, often at reflux, for several hours to facilitate the Henry condensation followed by in-situ dehydration of the intermediate nitroaldol.

-

Work-up: Upon completion, the reaction mixture is cooled, often resulting in the precipitation of the product. The crude product is collected by filtration.

-

Purification: The crude solid is then purified, typically by recrystallization from a suitable solvent like ethanol or isopropanol, to yield the final product as a crystalline solid. Purity can be assessed by melting point determination and chromatographic techniques (TLC, HPLC).

Safety and Handling

This compound is classified as hazardous. Researchers must consult the Safety Data Sheet (SDS) before handling.

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H412 (Harmful to aquatic life with long-lasting effects).[6]

-

Signal Word: Danger.[6]

-

Pictograms: GHS07 (Harmful), GHS08 (Health hazard).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling Recommendations: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a highly functionalized organic compound with significant potential as a synthetic intermediate. Its well-defined physicochemical properties and predictable reactivity, dominated by the electrophilic nature of the nitrovinyl group, make it a reliable building block for constructing complex molecular architectures. The presence of the trifluoromethyl substituent further modulates its properties and can be advantageous in the development of new bioactive molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective application in research and drug development.

References

- American Elements. This compound. [Link]

- Oakwood Chemical. This compound, min 97%. [Link]

- Rajput, M. A., et al. (2018). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 23(10), 2449. [Link]

- Um, I. H., et al. (2018). Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile: Transition-State Structures and Reaction Mechanism Deduced from Negative Enthalpy of Activation and Analyses of LFERs. The Journal of Organic Chemistry, 83(15), 8249–8257. [Link]

- PubMed. Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile. [Link]

- ResearchGate. Research Progress on Reactions Involving β-Nitrostyrene. [Link]

- MDPI.

- Supporting Information for a scientific article providing examples of ¹⁹F NMR d

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. americanelements.com [americanelements.com]

- 6. This compound | 115665-96-8 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene (CAS Number 115665-96-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and potential hazards of (E)-1-(2-nitrovinyl)-3-(trifluoromethyl)benzene. This compound, belonging to the nitrostyrene class, holds significant interest for its potential applications in medicinal chemistry and materials science due to its reactive nature and unique electronic properties.

Core Chemical Properties and Structure

This compound is a solid organic compound characterized by a benzene ring substituted with a trifluoromethyl group and a nitrovinyl group in a meta position relative to each other. The "(E)" designation indicates that the substituents around the carbon-carbon double bond are on opposite sides, resulting in a trans configuration.

The presence of both the electron-withdrawing nitro group and the strongly electron-withdrawing trifluoromethyl group significantly influences the electronic properties and reactivity of the molecule.[1] These features make it a valuable intermediate in various organic syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 115665-96-8 | [1][2][3][4] |

| Molecular Formula | C₉H₆F₃NO₂ | [1][2][3][4] |

| Molecular Weight | 217.15 g/mol | [2][3][5] |

| IUPAC Name | 1-[(E)-2-nitroethenyl]-3-(trifluoromethyl)benzene | [1] |

| Synonyms | 3-Trifluoromethyl-β-nitrostyrene | [2][3] |

| Appearance | Light-yellow to yellow powder or crystals | [3] |

| Melting Point | 73-75 °C | [5] |

| Boiling Point | 265.0 ± 35.0 °C at 760 mmHg | |

| Storage Temperature | 2-8 °C, sealed in a dry environment | [3] |

Synthesis and Reaction Mechanisms

The primary synthetic route to this compound is the Henry-Knoevenagel condensation reaction . This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. In this specific case, 3-(trifluoromethyl)benzaldehyde is reacted with nitromethane.

The reaction mechanism proceeds via the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 3-(trifluoromethyl)benzaldehyde. The resulting β-nitro alkoxide is subsequently protonated to yield a nitroaldol intermediate, which readily undergoes dehydration (elimination of water) under the reaction conditions to form the final product, the more stable trans (E)-isomer.

Sources

Introduction: The Chemical Versatility and Therapeutic Promise of β-Nitrostyrenes

An In-Depth Technical Guide to the Cellular Mechanism of Action of β-Nitrostyrene Derivatives

β-Nitrostyrene and its derivatives are a class of organic compounds characterized by a nitro group conjugated to a styrene backbone. This arrangement creates a highly electron-deficient double bond, making them potent electrophiles.[1] While initially explored as versatile building blocks in organic synthesis, their significant biological activities have garnered substantial interest in drug development.[1][2] These compounds have demonstrated a wide spectrum of effects, including anticancer, anti-inflammatory, antimicrobial, and antiplatelet activities.[3][4][5]

The core of their biological action lies in their reactivity as powerful Michael acceptors.[1][6] This guide, intended for researchers and drug development professionals, delves into the molecular mechanisms that underpin the cellular effects of β-nitrostyrene derivatives, moving from their fundamental chemical reactivity to their complex interactions with cellular machinery and the resulting physiological outcomes. We will explore their primary protein targets, the subsequent disruption of critical signaling pathways, and the methodologies used to validate these interactions.

Part 1: The Electrophilic Heart - Covalent Modification of Cellular Nucleophiles

The defining feature of β-nitrostyrene derivatives is their susceptibility to nucleophilic attack via a Michael-type conjugate addition. The strong electron-withdrawing nature of the nitro group polarizes the α,β-unsaturated system, rendering the β-carbon highly electrophilic and ready to react with biological nucleophiles.

Within the cellular environment, the most prominent nucleophiles are the thiol groups of cysteine residues in proteins. The reaction forms a stable, covalent bond between the compound and the protein target. This irreversible or slowly reversible modification is the initiating event for most of the downstream biological effects. This covalent targeting strategy is a hallmark of a growing class of drugs, offering high potency and prolonged duration of action. Chemoproteomic studies have confirmed that β-nitrostyrene acts as a cysteine-targeting reversible covalent warhead, enabling the discovery of new ligandable sites across the proteome.[7]

Caption: Covalent modification via Michael addition.

Part 2: Primary Cellular Targets and Mechanistic Consequences

The specific biological outcome of a β-nitrostyrene derivative is determined by which cellular proteins it modifies. Several key targets have been identified that are central to cell structure, survival, and stress responses.

Disruption of the Cytoskeleton via Tubulin Binding

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for cell division, shape, and intracellular transport.[8] Their dynamic instability is a validated target for cancer therapy. Several β-nitrostyrene derivatives have been shown to inhibit tubulin polymerization. They are believed to covalently bind to reactive cysteine residues on tubulin subunits, disrupting the protein's ability to assemble into functional microtubules. This leads to a collapse of the microtubule network, G2/M phase cell cycle arrest, and ultimately, apoptosis.[3]

Caption: Inhibition of microtubule polymerization.

Modulation of Inflammatory and Survival Pathways

β-Nitrostyrenes exert profound effects on key signaling cascades that govern inflammation, cell survival, and antioxidant responses.

-

The NF-κB Pathway: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation and cell survival. Certain β-nitrostyrene derivatives can potently inhibit the TNFα-induced activation of NF-κB.[9][10] One mechanism involves binding to the Retinoid X receptor alpha (RXRα). This interaction blocks the association of a truncated form of RXRα with TRAF2 (TNF receptor-associated factor 2), a critical step in the signaling cascade that leads to NF-κB activation.[9][10] By preventing NF-κB from translocating to the nucleus, these compounds shut down the expression of pro-inflammatory and anti-apoptotic genes.

-

The Keap1-Nrf2 Antioxidant Response Pathway: The Keap1-Nrf2 pathway is the primary cellular defense system against oxidative and electrophilic stress.[11][12] Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2, targeting it for degradation.[11] Keap1 is rich in reactive cysteine residues that act as sensors for cellular stress.[13] As electrophiles, β-nitrostyrene derivatives can covalently modify these cysteines.[14] This modification induces a conformational change in Keap1, preventing it from binding to Nrf2.[13] The stabilized Nrf2 is then free to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including those involved in glutathione synthesis and detoxification, thereby bolstering the cell's antioxidant capacity.[11]

Caption: Modulation of NF-κB and Keap1-Nrf2 pathways.

Part 3: Induction of Cellular Stress and Apoptotic Cell Death

The culmination of these molecular interactions is a profound shift in cellular homeostasis, tipping the balance towards oxidative stress and programmed cell death.

-

Generation of Reactive Oxygen Species (ROS): While activation of the Nrf2 pathway is a protective response, the widespread, covalent modification of cellular proteins, including key metabolic and antioxidant enzymes, can overwhelm the cell's capacity to manage redox balance. This leads to the accumulation of reactive oxygen species (ROS).[3][15]

-

Mitochondrial Dysfunction and DNA Damage: Elevated ROS levels cause significant damage to cellular components. Mitochondria are particularly vulnerable, leading to a reduction in mitochondrial membrane potential and the release of pro-apoptotic factors.[3] ROS can also directly damage DNA, triggering DNA damage response pathways. One study on a β-nitrostyrene derivative, CYT-Rx20, found that its effects on cell viability and DNA damage were reversed by the antioxidant N-acetyl-L-cysteine, confirming the critical role of ROS in its mechanism.[3]

-

Apoptosis: The combined insults of cytoskeletal collapse, pathway inhibition, mitochondrial dysfunction, and DNA damage converge on the activation of apoptotic pathways. Many β-nitrostyrene derivatives have been shown to induce caspase-dependent apoptosis, a hallmark of programmed cell death.[3][16][17]

Part 4: Methodologies for Target Identification and Validation

Establishing the mechanism of action requires robust experimental validation. The following protocols are fundamental for identifying protein targets and confirming their engagement by β-nitrostyrene derivatives within a cellular context.

Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay is crucial for determining if a compound directly affects the assembly of purified tubulin into microtubules.[8][18]

Principle: This method monitors the polymerization of purified tubulin in real-time using a fluorescent reporter that preferentially binds to polymerized microtubules, causing a significant increase in its fluorescence signal. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Tubulin: Use >99% pure tubulin (bovine brain is common). Reconstitute lyophilized tubulin in General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Keep on ice and use within one hour.[19]

-

GTP Stock: Prepare a 10 mM GTP stock solution in General Tubulin Buffer.

-

Fluorescent Reporter: Prepare the reporter (e.g., DAPI) as per the manufacturer's instructions.

-

Controls: Prepare 10x stocks of a known inhibitor (e.g., 100 µM Nocodazole) and a stabilizer (e.g., 100 µM Paclitaxel) as negative and positive controls for inhibition and enhancement, respectively.[8]

-

Test Compound: Prepare a 10x serial dilution of the β-nitrostyrene derivative in General Tubulin Buffer.

-

-

Assay Execution (96-well format):

-

Pre-warm a black, opaque 96-well plate and a fluorescence plate reader to 37°C.

-

Prepare the Tubulin Reaction Mix on ice: Combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to 15%), the fluorescent reporter, and purified tubulin (to a final concentration of 2 mg/mL).[8]

-

Add 5 µL of the 10x test compound, controls, or vehicle (buffer) to the appropriate wells of the pre-warmed plate.[8]

-

To initiate the reaction, carefully add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL. Avoid introducing bubbles.[8]

-

Immediately place the plate in the pre-warmed plate reader.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 30-60 seconds for 60-90 minutes at 37°C.[19]

-

Plot fluorescence intensity versus time for each concentration.

-

Analyze the polymerization curves. Key parameters include the lag phase, the maximum polymerization rate (Vmax, the steepest slope of the curve), and the final polymer mass (plateau fluorescence).

-

Calculate the IC50 value for inhibition by plotting the Vmax or plateau values against the log of the compound concentration.

-

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify that a compound binds to its putative target in the complex environment of a live cell or tissue lysate.[20][21]

Principle: Ligand binding typically stabilizes a protein's structure. This increased stability makes the protein more resistant to thermal denaturation. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, usually by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[22][23]

Step-by-Step Methodology:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with the β-nitrostyrene derivative at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time at 37°C.

-

-

Heating Step:

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into several PCR tubes.

-

Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes using a PCR thermocycler, followed by a cooling step at room temperature for 3 minutes.[21] One aliquot should be kept at room temperature as the non-heated control.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

-

Separate the soluble protein fraction from the precipitated (denatured) aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

-

-

Protein Quantification and Analysis:

-

Carefully collect the supernatant (soluble fraction).

-

Determine the protein concentration of each sample.

-

Normalize the protein concentration for all samples.

-

Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the putative target protein.

-

-

Data Interpretation:

-

Quantify the band intensities from the Western blot.

-

For both vehicle- and drug-treated samples, plot the percentage of soluble protein remaining (relative to the non-heated control) against the temperature.

-

A rightward shift in the melting curve for the drug-treated samples compared to the vehicle-treated samples confirms target engagement.

-

Caption: Workflow for the Cellular Thermal Shift Assay.

Part 5: Data Synthesis and Interpretation

The diverse mechanisms of β-nitrostyrene derivatives are reflected in the range of cellular targets and biological activities reported in the literature.

| Derivative Name/Class | Primary Target(s) | Key Cellular Effects | Reported IC50/EC50 |

| CYT-Rx20 | Unknown, ROS-mediated | G2/M arrest, DNA damage, mitochondrial dysfunction, apoptosis | ~1.15 µM (HCT116 cells)[3] |

| General Nitrostyrenes | RXRα | Inhibition of TNFα-induced NF-κB activation | Varies by derivative[9][10] |

| General Nitrostyrenes | Keap1 | Activation of Nrf2 antioxidant response | Varies by derivative[14] |

| MNS (3,4-methylenedioxy-β-nitrostyrene) | Tyrosine Kinases (Src, Syk) | Inhibition of platelet aggregation | Varies by kinase[4] |

| Various Derivatives | Tubulin | Inhibition of microtubule polymerization, apoptosis | Varies by derivative |

| Various Derivatives | Protein Tyrosine Phosphatases (PTPs) | Interruption of cell signaling | Varies by derivative[2][15] |

Conclusion

The mechanism of action for β-nitrostyrene derivatives is multifaceted, originating from their fundamental chemistry as potent Michael acceptors. By forming covalent adducts with nucleophilic cysteine residues, they are capable of modulating the function of a diverse array of cellular proteins. Key mechanisms include the disruption of microtubule dynamics through tubulin binding, the potent modulation of critical inflammatory and survival pathways like NF-κB and Keap1-Nrf2, and the induction of overwhelming oxidative stress. These molecular events culminate in cell cycle arrest, apoptosis, and potent anticancer activity. The ability to validate these interactions using robust methodologies like tubulin polymerization assays and CETSA is critical for the continued development of this promising class of covalent therapeutics.

References

- Ma, H., Wang, H., Wang, T., Huang, C., & Zhang, Y. (2022). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery.

- Stewart, L. M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.

- BenchChem. (2025).

- Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.

- BenchChem. (2025).

- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology.

- Hashimoto, M., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.

- Zhou, H., et al. (2015).

- Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.

- Hsieh, P. W., et al. (2019). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Oncotarget.

- Yao, Y., et al. (2023). Proteome-Wide Ligand and Target Discovery by Using β-Nitrostyrene Electrophiles: Supporting Targeted Protein Degradation.

- Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β-Nitrostyrenes Incorporating an Electron-Withdrawing Group. (2025). The Journal of Organic Chemistry.

- Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols.

- BenchChem. (2025). Application Notes and Protocols: Trans-β-Nitrostyrene as a Michael Acceptor in Organic Synthesis. BenchChem.

- Zhou, H., et al. (2015).

- Doré, J. C., & Viel, C. (1975). [Research in antitumoral chemotherapy. X. Cytotoxic and antitumoral activity of beta-nitrostyrenes and of composed nitrovinyl derivatives]. Il Farmaco; edizione scientifica.

- Park, S., & Pei, D. (2010). The structures of the E-β-nitrostyrene derivative test compounds.

- Carter, L. G., et al. (2023). Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease. Heliyon.

- Wang, W. Y., et al. (2007). Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity. Biochemical Pharmacology.

- da Silva, A. C., et al. (2019). Molecular modifications on β-nitro-styrene derivatives increase their antioxidant capacities.

- Chiu, W. C., et al. (2020).

- Satoh, T., & Lipton, S. A. (2007). Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophillic phase II inducers.

- Byrne, A. J., et al. (2019). Selected nitrostyrene compounds demonstrate potent activity in chronic lymphocytic leukaemia cells, including those with poor prognostic markers. Oncology Reports.

- Tonelli, C., Chio, I. I. C., & Tuveson, D. A. (2018).

- Byrne, A. J., et al. (2019). Selected nitrostyrene compounds demonstrate potent activity in chronic lymphocytic leukaemia cells, including those with poor prognostic markers. Oncology Reports.

- Robledinos-Antón, N., et al. (2019). The KEAP1-NRF2 pathway: Targets for therapy and role in cancer. Trends in Cancer.

- Baird, L., & Dinkova-Kostova, A. T. (2021).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β‑Nitrostyrenes Incorporating an Electron-Withdrawing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrostyrene Derivatives Act as RXRα Ligands to Inhibit TNFα Activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Keap1/Nrf2 Signaling Pathway | MDPI [mdpi.com]

- 13. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophillic phase II inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Selected nitrostyrene compounds demonstrate potent activity in chronic lymphocytic leukaemia cells, including those with poor prognostic markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

- 23. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the In Vitro Evaluation of (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene is a synthetic organic compound characterized by a trifluoromethyl-substituted benzene ring and an electrophilic nitrovinyl group. While specific biological data for this molecule is not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential for bioactivity. The trifluoromethyl group is a common feature in pharmaceuticals, known for enhancing metabolic stability and potency, while nitrovinyl groups are recognized for their reactivity and have been explored for cytotoxic and anti-inflammatory properties. This guide presents a comprehensive, field-proven framework for the systematic in vitro evaluation of this compound. We provide a logical, multi-tiered experimental workflow, from initial cytotoxicity screening to mechanistic pathway analysis, designed to thoroughly characterize its biological potential. Each protocol is presented with detailed, step-by-step methodologies, the underlying scientific rationale, and frameworks for data interpretation, ensuring a self-validating and robust investigative process.

Introduction: Compound Rationale and Investigative Strategy

The structural features of this compound warrant a thorough investigation into its potential as a therapeutic agent. The trifluoromethyl (CF₃) group often enhances drug-like properties such as metabolic stability and binding affinity. The nitrovinyl moiety is a potent Michael acceptor, capable of reacting with nucleophilic residues on proteins, such as cysteine thiols. This reactivity is a double-edged sword; it can be the basis for targeted covalent inhibition of key cellular proteins but can also lead to off-target toxicity.

Therefore, our investigative strategy is designed to first establish a therapeutic window and then to elucidate the specific mechanisms of action. The workflow begins with broad cytotoxicity screening across relevant cell lines to determine the compound's potency and selectivity.[1][2][3] Subsequent assays are designed to probe for specific, predictable bioactivities based on its chemical structure, namely anti-inflammatory and pro-apoptotic effects. Finally, we outline targeted assays to dissect the compound's impact on key signaling pathways central to inflammation and cell survival, such as NF-κB, Nrf2, and the caspase cascade.[4][5][6]

Overall Experimental Workflow

The proposed in vitro investigation follows a tiered approach. This ensures that resource-intensive mechanistic studies are only performed at concentrations proven to be non-cytotoxic or within a relevant cytotoxic range, depending on the therapeutic goal (e.g., anti-inflammatory vs. anti-cancer).

Caption: Tiered workflow for in vitro evaluation of the target compound.

Tier 1: Foundational Cytotoxicity Profiling

The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability.[3][7] This establishes the concentration range for all subsequent experiments. The MTT assay, a colorimetric method assessing metabolic activity, is a robust and high-throughput method for this purpose.[4]

Protocol: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1][4]

Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa, MCF-7 for cancer; RAW 264.7 for inflammation studies) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]

-

Compound Treatment: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Typical starting concentrations might range from 100 µM down to low nM. Remove the old medium from the cells and add 100 µL of the compound dilutions.

-

Controls: Include a vehicle control (medium with the same concentration of DMSO used for the compound, typically <0.5%) and a positive control for cytotoxicity (e.g., Doxorubicin).[1]

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[8]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the concentration-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.

Data Presentation: Cytotoxicity Profile

All quantitative cytotoxicity data should be summarized in a table for clear comparison across cell lines and time points.

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |

| HeLa | Cervical Cancer | 48 | [Insert Value] |

| A549 | Lung Carcinoma | 48 | [Insert Value] |

| RAW 264.7 | Murine Macrophage | 24 | [Insert Value] |

| HepG2 | Hepatocellular Carcinoma | 48 | [Insert Value] |

| Data are presented as mean ± standard deviation from three independent experiments.[1] |

Tier 2: Elucidation of Primary Bioactivity

Based on the IC₅₀ values, we can now probe for specific biological activities at relevant concentrations. For anti-inflammatory studies, sub-toxic concentrations are used to ensure that any observed effects are not due to cell death.[4][8] For apoptosis studies, concentrations around the IC₅₀ are appropriate.

Anti-Inflammatory Potential: Nitric Oxide Inhibition

Causality: The nitrovinyl group is an electrophile that can potentially modulate inflammatory signaling. A key indicator of inflammation in macrophages is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The Griess assay provides a simple and effective measure of NO production.[4][8]

Protocol: Griess Assay for Nitric Oxide Production

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[8]

-

Pre-treatment: Treat cells with non-toxic concentrations of the test compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[8] Include an unstimulated control and an LPS-only control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: Collect 100 µL of the culture supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.[8]

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Apoptosis Induction: Caspase-3 Activity

Causality: Many cytotoxic compounds, particularly those used in oncology, induce cell death via apoptosis.[2] A hallmark of apoptosis is the activation of executioner caspases, such as Caspase-3.[9] Measuring Caspase-3 activity provides direct evidence of apoptosis induction.

Protocol: Colorimetric Caspase-3 Activity Assay

-

Induce Apoptosis: Treat a cancer cell line (e.g., HeLa) in a 6-well plate with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include an untreated control.

-

Cell Lysis: Harvest the cells and lyse them using a chilled cell lysis buffer. Incubate on ice for 10 minutes.[9][10]

-

Prepare Lysate: Centrifuge the lysed cells at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C.[9] Collect the supernatant, which contains the cytosolic proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Caspase Reaction: In a 96-well plate, add 50-200 µg of protein from each sample. Add reaction buffer containing the colorimetric substrate DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).[9][11]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[11]

-

Measurement: Measure the absorbance at 400-405 nm. The cleavage of the substrate by active Caspase-3 releases the chromophore pNA.[10]

-

Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.

Tier 3: Mechanistic Pathway Analysis

With primary bioactivity established, the final tier investigates the upstream signaling pathways responsible for the observed effects. Western blotting and specialized activity assays can reveal the compound's molecular targets.

Probing Inflammatory and Oxidative Stress Pathways

Causality: The NF-κB and Nrf2 pathways are master regulators of inflammation and oxidative stress, respectively.[6][12][13] NF-κB activation drives the expression of pro-inflammatory genes like iNOS and COX-2, while Nrf2 activation upregulates antioxidant genes.[6][14][15] The electrophilic nature of the test compound makes these pathways highly plausible targets.

Caption: Potential modulation of NF-κB and Nrf2 signaling pathways.

Protocol: Western Blot for Key Pathway Proteins

-

Cell Treatment & Lysis: Treat cells (e.g., RAW 264.7 stimulated with LPS) with the compound as described previously. Lyse the cells and quantify the total protein.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key proteins:

-

NF-κB Pathway: Phospho-IκBα, Total IκBα, p65.

-

Inflammatory Markers: iNOS, COX-2.

-

Nrf2 Pathway: Nrf2, Keap1, HO-1.

-

Loading Control: β-actin or GAPDH.[8]

-

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[8]

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensity and normalize it to the loading control to determine relative protein expression changes.

Data Presentation: Mechanistic Insights

Summarize the findings from the mechanistic assays in a clear, consolidated table.

| Assay | Pathway Targeted | Key Protein/Marker | Expected Effect of an Inhibitor | Expected Effect of an Activator |

| Griess Assay | Inflammation | Nitric Oxide (NO) | Decrease | N/A |

| Western Blot | NF-κB | Phospho-IκBα | Decrease | N/A |

| Western Blot | NF-κB | iNOS / COX-2 | Decrease | N/A |

| Western Blot | Nrf2 | Nrf2 (Nuclear) | N/A | Increase |

| Western Blot | Nrf2 | HO-1 | N/A | Increase |

| Caspase-3 Assay | Apoptosis | Active Caspase-3 | N/A | Increase |

Conclusion and Future Directions

This technical guide provides a robust, logically structured framework for the initial in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to specific bioactivity assays and finally to detailed mechanistic studies, researchers can build a comprehensive profile of this novel compound. The results from this workflow will establish its therapeutic potential, define its mechanism of action at a cellular level, and provide the critical data necessary to justify further preclinical development, including in vivo safety and efficacy studies. The self-validating nature of the tiered approach ensures that each step is built upon a solid foundation of data, embodying the principles of rigorous scientific investigation.

References

- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D.

- Creative Bioarray. Caspase Activity Assay.

- Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine Natural Products.

- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

- Abcam. Caspase-3 Assay Kit (Colorimetric) (ab39401).

- Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Publication.

- STEMart. NF-kB Pathway Assay.

- Simeonov, A., & Smith, M. (n.d.). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. PMC - NIH.

- MP Biomedicals. Caspase 3 Activity Assay Kit.

- Sigma-Aldrich. Caspase 3 Assay Kit, Colorimetric.

- Assay Genie. (2024). NRF2 Signaling: A Keystone in Inflammation and Disease Management.

- Lork, M., et al. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States. PMC - NIH.

- Liu, W., et al. (n.d.). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Frontiers.

- Gentile, C., et al. (n.d.). In vitro benchmarking of NF-κB inhibitors. PMC - PubMed Central - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. kosheeka.com [kosheeka.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mpbio.com [mpbio.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. NF-kB Pathway Assay - STEMart [ste-mart.com]

- 13. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 15. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Keystone Functional Moiety in Modern Chemistry - A Technical Guide to Synthesis and Application

Foreword: The Rise of a "Super" Functional Group

In the landscape of modern organic and medicinal chemistry, few functional groups have imparted as profound an impact as the trifluoromethyl (CF3) group.[1][2][3] Its unique electronic properties, metabolic stability, and steric profile have elevated it from a chemical curiosity to an indispensable tool in the design of pharmaceuticals, agrochemicals, and advanced materials.[4][5] This guide is crafted for the practicing researcher, scientist, and drug development professional, offering not just a compilation of methods, but a deep, mechanistic-driven understanding of the discovery and synthesis of novel trifluoromethyl compounds. We will journey from the fundamental strategic value of the CF3 group to the practical execution of state-of-the-art synthetic protocols, grounded in authoritative science and field-proven insights.

Part 1: The Strategic Value Proposition of the Trifluoromethyl Group

The decision to introduce a trifluoromethyl group is a strategic one, aimed at deliberately tuning the properties of a molecule to enhance its performance. The source of its power lies in the unique nature of the carbon-fluorine bond—the strongest single bond in organic chemistry.[2][3] This inherent stability, combined with the high electronegativity of fluorine, bestows a suite of desirable characteristics upon a parent molecule.

Pillars of Influence:

-

Metabolic Stability: The CF3 group acts as a robust metabolic shield. It is exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, a primary route of drug degradation in the body.[2][3] This often translates to a longer biological half-life, improved pharmacokinetic profiles, and a more durable therapeutic effect.

-

Enhanced Lipophilicity: The CF3 group significantly increases a molecule's lipophilicity (fat-solubility). This is a critical parameter that can improve its ability to cross biological membranes, such as the intestinal wall for oral absorption or the formidable blood-brain barrier for central nervous system-acting drugs.[2][6]

-

Binding Affinity and Potency: As a potent electron-withdrawing group, the CF3 moiety can drastically alter the electronic landscape of a molecule.[2] This can modulate the pKa of nearby acidic or basic centers, optimizing ionization state at physiological pH, and can lead to stronger, more selective interactions with biological targets like enzymes and receptors.[3][6]

-

Conformational Control: The steric bulk of the CF3 group can be used to influence the rotational barriers of bonds and lock a molecule into a specific, biologically active conformation, thereby enhancing its potency.[4]

The tangible success of this strategy is evidenced by a multitude of blockbuster drugs, including Fluoxetine (Prozac), Celecoxib (Celebrex), and Sitagliptin (Januvia), where the CF3 group is a non-negotiable component of their molecular architecture and clinical success.

Part 2: A Methodological Evolution: From Harsh Realities to Catalytic Finesse

The history of trifluoromethylation is a story of overcoming significant synthetic challenges. Early methods were often brutal, requiring harsh reagents like antimony trifluoride (Swarts reaction) or high-energy UV irradiation, with limited tolerance for other functional groups.[5] The modern era, however, is defined by elegance and precision, dominated by catalytic methods that operate under mild conditions with remarkable functional group compatibility.[7][8]

The Three Pillars of Modern Trifluoromethylation

Contemporary strategies can be logically categorized by the nature of the trifluoromethyl species involved: nucleophilic (CF3⁻), electrophilic (CF3⁺), and radical (•CF3).

Diagram: The Trifecta of Modern Trifluoromethylation Strategies

Caption: Overview of the three primary strategies in modern trifluoromethylation chemistry.

-

Nucleophilic Trifluoromethylation: This approach utilizes a trifluoromethyl anion (CF3⁻) equivalent. The workhorse reagent is trimethyl(trifluoromethyl)silane (TMSCF3), known as the Ruppert-Prakash reagent.[9] It requires activation by a fluoride source to deliver the CF3⁻ nucleophile to electrophilic centers like carbonyls and imines.[9][10]

-

Electrophilic Trifluoromethylation: This strategy employs a trifluoromethyl cation (CF3⁺) equivalent. The development of shelf-stable, safe-to-handle hypervalent iodine reagents by Togni and Umemoto was a watershed moment for the field.[11][12][13] These reagents efficiently trifluoromethylate a wide array of nucleophiles under mild conditions.[14][15]

-

Radical Trifluoromethylation: Perhaps the most versatile and rapidly expanding area, this method involves the generation of the trifluoromethyl radical (•CF3).[16] Photoredox catalysis has emerged as a dominant technology here, using visible light to generate the •CF3 radical from precursors like trifluoroiodomethane (CF3I) or sodium triflinate (Langlois' reagent) under exceptionally mild conditions.[17][18][19][20]

Part 3: Field-Proven Experimental Protocols

The following protocols are detailed to be self-validating, with causal explanations for critical steps to ensure reproducibility and understanding.

Protocol: Photoredox-Catalyzed Radical Trifluoromethylation of a Heteroarene

This protocol describes a general, robust method for the direct C-H trifluoromethylation of an electron-rich heteroarene, a common task in medicinal chemistry.

Diagram: Workflow for Photoredox C-H Trifluoromethylation

Caption: Step-by-step experimental workflow for a visible-light-mediated trifluoromethylation.

Methodology:

-

Reaction Assembly: In a borosilicate vial equipped with a magnetic stir bar, add the heteroarene substrate (1.0 equiv), the photocatalyst (e.g., fac-[Ir(ppy)3], 1-2 mol%), and the trifluoromethylating reagent (e.g., Togni's Reagent II, 1.5 equiv). Add anhydrous, degassed solvent (e.g., acetonitrile or DMF) to achieve the desired concentration (typically 0.1 M).

-

Expertise & Causality: Anhydrous and oxygen-free conditions are paramount. Oxygen can quench the excited state of the photocatalyst, arresting the catalytic cycle. Borosilicate glass is specified as it is transparent to the visible light required for excitation.

-

-

Inerting: Seal the vial with a cap containing a PTFE septum and sparge the solution with a gentle stream of argon or nitrogen for 15 minutes.

-

Trustworthiness: This step ensures the removal of dissolved oxygen, which is critical for reaction efficiency and reproducibility. A consistent inerting procedure is a hallmark of a self-validating protocol.

-

-

Photoreaction: Place the vial approximately 5-10 cm from a blue LED lamp (λ ≈ 450 nm) and stir vigorously to ensure uniform irradiation. The reaction is typically run at ambient temperature for 12-24 hours.

-

Monitoring: Progress can be monitored by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-